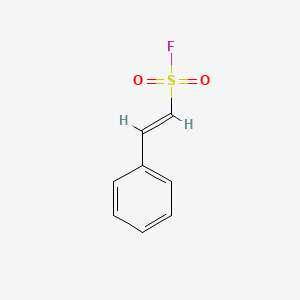

Ethenesulfonyl fluoride, 2-phenyl-

Overview

Description

Ethenesulfonyl fluoride, 2-phenyl- is a chemical compound with the molecular formula C8H7FO2S. It is also known as phenyl vinyl sulfone fluoride and is an organic compound that belongs to the class of sulfones. It is a Michael acceptor used in dyestuffs, functional materials, photoresist materials, lubricating oil additives, and medicinal chemistry .

Synthesis Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Ethenesulfonyl fluoride can be used as a reactant to synthesize β-Arylethenesulfonyl fluorides via palladium (II) acetate-catalyzed Heck-Matsuda reaction with arenediazonium tetrafluoroborates .Molecular Structure Analysis

The molecular weight of Ethenesulfonyl fluoride is 110.11 . The empirical formula is C2H3FO2S .Chemical Reactions Analysis

Sulfonyl fluorides have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . Strategies for the construction of these frameworks mainly focus on the fluoride–chloride exchange from the corresponding sulfonyl chlorides . Other methods, including conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination, for the preparation of sulfonyl fluorides have also been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethenesulfonyl fluoride include a refractive index of n20/D 1.385 and a density of 1.328 g/mL at 25 °C .Scientific Research Applications

Organic Synthesis

Ethenesulfonyl fluoride, 2-phenyl-: is a valuable reagent in organic synthesis, particularly in the generation of fluorosulfonyl radicals. These radicals are instrumental in creating sulfonyl fluorides, which are prevalent in biologically active molecules and synthetic intermediates . The compound’s ability to participate in direct fluorosulfonylation makes it a concise and efficient approach for producing sulfonyl fluorides, which are crucial in various synthetic pathways .

Drug Discovery

In the realm of drug discovery, 2-phenyl ethenesulfonyl fluoride plays a role in fragment-based drug discovery. Its incorporation into small molecules can be monitored using 19F NMR , which is a powerful tool for fragment screening and lead molecule development . The compound’s unique properties make it suitable for creating fluorine-19 labeled molecules, aiding in the identification of potential drug candidates.

Materials Science

2-phenyl ethenesulfonyl fluoride: is utilized in materials science for the synthesis of novel materials. Its reactivity in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry enables the creation of new molecular connections with reliability and efficiency. This has implications for developing advanced materials with specific properties .

Chemical Biology

In chemical biology, 2-phenyl ethenesulfonyl fluoride is used as an electrophilic warhead. Its balance of reactivity and stability allows for its use in probing biological systems without significant hydrolysis under physiological conditions. This characteristic is particularly valuable for studying protein functions and interactions .

Forensic Science

2-phenyl ethenesulfonyl fluoride: has been investigated as a selective reagent for ammonia derivatization in aqueous media. This application is significant in forensic science, where rapid and accurate identification methods are essential. The compound’s ability to react with ammonia to form a derivative suitable for GC/MS analysis is a notable advancement in analytical techniques .

Analytical Methods

The compound’s role in analytical methods extends to its use as a derivatization agent for GC/MS identification of aqueous ammonia. This is crucial for quantifying ammonia in various samples, including those with interfering nucleophilic substances. The optimized protocol involving 2-phenyl ethenesulfonyl fluoride demonstrates good linearity and precision, making it a robust method for analytical applications .

Safety and Hazards

Ethenesulfonyl fluoride is classified as a flammable liquid (Category 3), H226. It has acute toxicity, whether oral (Category 3), H301, inhalation (Category 3), H331, or dermal (Category 3), H311. It causes skin corrosion (Category 1B), H314, and serious eye damage (Category 1), H318. It is suspected of causing genetic defects (Category 2), H341, and specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 .

Mechanism of Action

Target of Action

Ethenesulfonyl fluoride, 2-phenyl- and its derivatives have been identified as potential inhibitors of human telomerase . Telomerase plays a crucial role in maintaining chromosomal integrity and is detectable in about 80-90% of various cancer cells , making it a promising target for anticancer therapies.

Mode of Action

The compound interacts with its target, the telomerase, by inhibiting its activity . This inhibition is achieved through the compound’s unique structure, which allows it to bind to the telomerase and disrupt its function. The exact nature of this interaction and the resulting changes at the molecular level are still subjects of ongoing research.

Biochemical Pathways

The primary biochemical pathway affected by Ethenesulfonyl fluoride, 2-phenyl- is the telomerase pathway . By inhibiting telomerase, the compound disrupts the normal functioning of this pathway, which can lead to cellular senescence or apoptosis, particularly in cancer cells where telomerase activity is typically high.

Result of Action

The inhibition of telomerase by Ethenesulfonyl fluoride, 2-phenyl- can lead to a range of molecular and cellular effects. Most notably, it can induce cellular senescence or apoptosis in cancer cells . This makes the compound a potential candidate for the development of new anticancer therapies.

properties

IUPAC Name |

(E)-2-phenylethenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCNEIUADPFQPG-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50418292 | |

| Record name | Ethenesulfonyl fluoride, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethenesulfonyl fluoride, 2-phenyl- | |

CAS RN |

405-18-5, 1819971-27-1 | |

| Record name | Ethenesulfonyl fluoride, 2-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethenesulfonyl fluoride, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1E)-2-phenylethene-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 405-18-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![([2-(Methylamino)ethyl]sulfonyl)benzene](/img/structure/B1276929.png)

![N-[1,2-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylideneamino]ethyl]-4-chlorobenzamide](/img/structure/B1276934.png)

![1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol](/img/structure/B1276935.png)

![N-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1276946.png)

![3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine](/img/structure/B1276962.png)